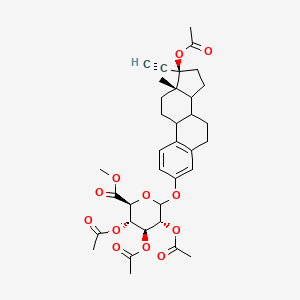
(17a)-17-(Acetyloxy)-19-norpregna-1,3,5(10)-trien-20-yn-3-yl--D-Glucopyranosiduronic Acid Methyl Ester Triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(17a)-17-(Acetyloxy)-19-norpregna-1,3,5(10)-trien-20-yn-3-yl–D-Glucopyranosiduronic Acid Methyl Ester Triacetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (17a)-17-(Acetyloxy)-19-norpregna-1,3,5(10)-trien-20-yn-3-yl–D-Glucopyranosiduronic Acid Methyl Ester Triacetate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core steroid structure, followed by the introduction of the acetyloxy and glucopyranosiduronic acid methyl ester groups. Key reagents used in these steps include acetic anhydride, pyridine, and various catalysts to facilitate esterification and glycosylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction progress. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
(17a)-17-(Acetyloxy)-19-norpregna-1,3,5(10)-trien-20-yn-3-yl–D-Glucopyranosiduronic Acid Methyl Ester Triacetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of specific atoms within the molecule.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, each with unique properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, (17a)-17-(Acetyloxy)-19-norpregna-1,3,5(10)-trien-20-yn-3-yl–D-Glucopyranosiduronic Acid Methyl Ester Triacetate is studied for its potential biological activities. Researchers investigate its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and reactivity make it a promising candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where traditional drugs have limited efficacy.
Industry
In industrial applications, this compound is used in the development of new materials and chemical processes. Its diverse reactivity allows for the creation of specialized polymers, coatings, and other advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of (17a)-17-(Acetyloxy)-19-norpregna-1,3,5(10)-trien-20-yn-3-yl–D-Glucopyranosiduronic Acid Methyl Ester Triacetate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play critical roles in cellular processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(17a)-17-(Acetyloxy)-19-norpregna-1,3,5(10)-trien-20-yn-3-yl–D-Glucopyranosiduronic Acid Methyl Ester: Lacks the triacetate group, resulting in different reactivity and biological activity.
(17a)-17-(Acetyloxy)-19-norpregna-1,3,5(10)-trien-20-yn-3-yl–D-Glucopyranosiduronic Acid: Lacks the methyl ester group, affecting its solubility and interaction with biological targets.
Uniqueness
The presence of multiple functional groups in (17a)-17-(Acetyloxy)-19-norpregna-1,3,5(10)-trien-20-yn-3-yl–D-Glucopyranosiduronic Acid Methyl Ester Triacetate makes it unique among similar compounds. These groups contribute to its diverse reactivity and potential applications in various fields. The triacetate group, in particular, enhances its stability and solubility, making it more suitable for certain industrial and pharmaceutical applications.
This detailed article provides a comprehensive overview of (17a)-17-(Acetyloxy)-19-norpregna-1,3,5(10)-trien-20-yn-3-yl–D-Glucopyranosiduronic Acid Methyl Ester Triacetate, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C35H42O12 |
|---|---|
Poids moléculaire |
654.7 g/mol |
Nom IUPAC |
methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[[(13S,17R)-17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C35H42O12/c1-8-35(47-21(5)39)16-14-27-26-11-9-22-17-23(10-12-24(22)25(26)13-15-34(27,35)6)45-33-31(44-20(4)38)29(43-19(3)37)28(42-18(2)36)30(46-33)32(40)41-7/h1,10,12,17,25-31,33H,9,11,13-16H2,2-7H3/t25?,26?,27?,28-,29-,30-,31+,33?,34-,35-/m0/s1 |
Clé InChI |
ZXMVMOYDVQLQJF-LBRPZWHUSA-N |
SMILES isomérique |
CC(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1OC(=O)C)OC2=CC3=C(C=C2)C4CC[C@]5(C(C4CC3)CC[C@]5(C#C)OC(=O)C)C)C(=O)OC)OC(=O)C |
SMILES canonique |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C4CCC5(C(C4CC3)CCC5(C#C)OC(=O)C)C)C(=O)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B15286632.png)
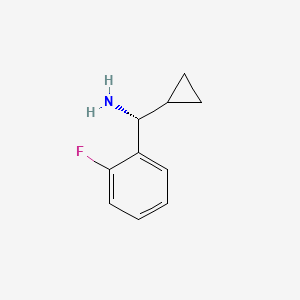

![4-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]-2-methoxy-2H-furan-5-one](/img/structure/B15286648.png)
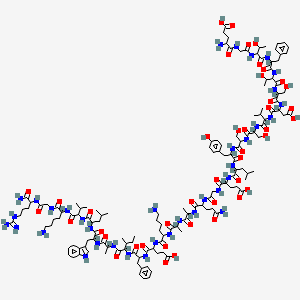
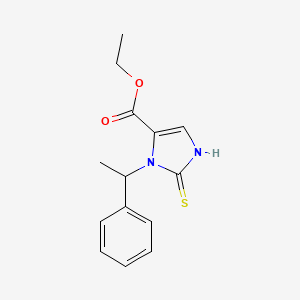
![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid](/img/structure/B15286675.png)
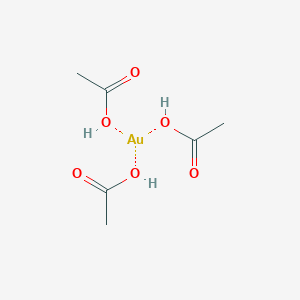
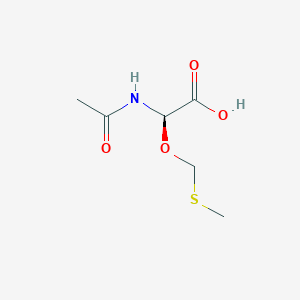
![1-phenyl-N-[1-[4-(trifluoromethyl)phenyl]ethyl]ethanamine;phthalic acid](/img/structure/B15286711.png)
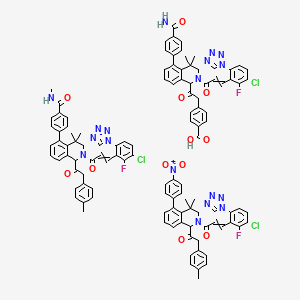
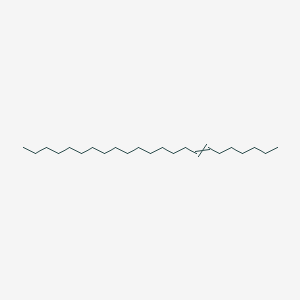
![Methyl 3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B15286722.png)

